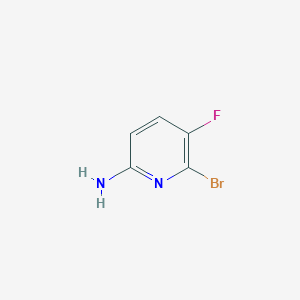

6-Bromo-5-fluoropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERYBMHJWEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Multifunctional Scaffold

6-Bromo-5-fluoropyridin-2-amine has emerged as a highly valuable building block in contemporary drug discovery. Its strategic arrangement of functional groups—a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom—offers a unique combination of reactivity and modulatory properties. This trifecta allows for precise, regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures targeting a range of therapeutic targets. This guide will elucidate the chemical rationale behind its utility and provide a framework for its effective incorporation into drug development pipelines.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1257294-51-1 | Multiple Suppliers |

| Molecular Formula | C₅H₄BrFN₂ | [1][2] |

| Molecular Weight | 191.00 g/mol | [1][2] |

| Appearance | Typically an off-white to yellow or brown solid/powder | Supplier Data |

| Purity | ≥95% | [1] |

| IUPAC Name | This compound | [2] |

| InChI Key | SJXWFNBZBXZDCL-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=NC(=C1Br)F)N | [2] |

Note: Experimental physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis and Reaction Pathways: A Proposed Methodology

Proposed Synthesis Workflow: Electrophilic Bromination

The most direct approach involves the regioselective bromination of 5-fluoro-2-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C6 position is sterically accessible and electronically activated for bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on analogous reactions and has not been experimentally validated from a cited source for this specific compound. It should be optimized and performed with all necessary safety precautions.

-

Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound is primarily centered around its capacity to serve as a versatile scaffold for building complexity through well-established reaction classes.

The Nucleophilic Amino Group

The 2-amino group is a key nucleophilic handle. It can be readily acylated, alkylated, or used as a point of cyclization to construct fused heterocyclic systems, a common motif in kinase inhibitors.

The Versatile Bromine Atom: A Gateway to Cross-Coupling

The C6-bromo substituent is the most synthetically exploited feature of this molecule. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

Recent patent literature highlights its use in the synthesis of novel kinase inhibitors, underscoring its relevance in modern medicinal chemistry.[3][4][5]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2024191996A1 - Bicyclic ureas as kinase inhibitors - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

6-Bromo-5-fluoropyridin-2-amine molecular weight and formula

An In-Depth Technical Guide to 6-Bromo-5-fluoropyridin-2-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, this compound emerges as a particularly strategic building block for drug discovery and development professionals. Its unique trifecta of substituents—a nucleophilic amino group, a versatile bromine atom, and an electron-withdrawing fluorine atom—provides a powerful platform for generating diverse molecular architectures with significant biological potential.[1] This guide, written from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its utility and application in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Rationale

The utility of this compound in synthesis is directly tied to its fundamental molecular properties. Understanding these characteristics is the first step in leveraging its full potential.

The compound is identified by the CAS Number 1257294-51-1.[2][3][4] Its precise arrangement of atoms provides a unique combination of reactivity and biophysical properties that are highly sought after in scaffold-based drug design.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1257294-51-1 | [2][3][4] |

| Molecular Formula | C₅H₄BrFN₂ | [2][3][5][6] |

| Molecular Weight | 191.00 g/mol | [2][3][5] |

| Monoisotopic Mass | 189.95419 Da | [5] |

| SMILES | C1=CC(=NC(=C1F)Br)N | [6] |

| InChIKey | WEERYBMHJWEOIU-UHFFFAOYSA-N |[6] |

The Scientist's Perspective: Why This Structure is Significant

The true value of this molecule lies in the interplay of its functional groups, which an experienced medicinal chemist can exploit:

-

The Bromine (Br) at C6: This is not merely a halogen; it is a versatile synthetic handle. Its position makes it ripe for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled, late-stage introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the structure-activity relationship (SAR) in a drug discovery campaign.[1]

-

The Fluorine (F) at C5: The fluorine atom profoundly influences the molecule's properties. Its strong electron-withdrawing nature modulates the pKa of the pyridine ring and the amino group. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. Furthermore, the ¹⁹F nucleus provides a clean spectroscopic window for NMR-based fragment screening assays.[7]

-

The Amine (NH₂) at C2: The 2-amino group is a critical feature. It is a potent hydrogen bond donor and can act as a key "hinge-binding" motif in many enzyme active sites, particularly in protein kinases. It also serves as a nucleophilic point for building more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in oncology pipelines.[8]

Synthesis and In-Process Validation

A trustworthy synthetic protocol is not just a series of steps but a self-validating system. The following represents a plausible and robust laboratory-scale synthesis extrapolated from established methodologies for preparing related fluorinated aminopyridines.[9] The rationale for each step and the necessary in-process controls (IPCs) are highlighted to ensure reproducibility and purity.

Proposed Synthetic Workflow

The synthesis can be logically approached via a diazotization-fluorination reaction on a brominated aminopyridine precursor. This is a variation of the classic Balz-Schiemann reaction.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Selective Bromination of 2,6-diaminopyridine

-

Dissolve 2,6-diaminopyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Causality: The amino groups are strongly activating, directing electrophilic substitution to the ortho and para positions. Using controlled stoichiometry and low temperature favors mono-bromination at the 3-position.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-2,6-diaminopyridine.

Step 2-3: Diazotization and Fluorination

-

Suspend the crude intermediate (1.0 eq) in 48% tetrafluoroboric acid (HBF₄) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

Causality: This forms the diazonium tetrafluoroborate salt from the amino group at the 6-position. The amino group at C2 is less reactive under these conditions.

-

-

After addition is complete, stir for an additional 30 minutes.

-

Gently warm the mixture to room temperature and then to ~50 °C until nitrogen evolution ceases. The diazonium salt thermally decomposes to introduce the fluorine atom.

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

Step 4: Reductive Deamination

-

To the neutralized mixture containing the crude 2-amino-3-bromo-6-fluoropyridine, add hypophosphorous acid (H₃PO₂) (2.0 eq).

-

Heat the reaction to 60-70 °C for 2-4 hours.

-

Causality: This step reductively removes the remaining amino group at the 3-position (which was originally the 2-position of the starting material) to yield the desired product.

-

-

Monitor by LC-MS. Upon completion, cool, basify with NaOH, and extract with dichloromethane.

Final Purification & Quality Control

-

Combine the organic layers, dry over MgSO₄, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel.

-

The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >97% is typically required for drug discovery applications.

Applications in Drug Discovery & Development

This scaffold is not an end in itself but a starting point for creating high-value therapeutic candidates. Its utility is best illustrated through its application in established drug discovery workflows.

Workflow: From Scaffold to Lead Candidate

Caption: Role of the scaffold in a typical drug discovery pipeline.

Application 1: Kinase Inhibitor Development The 2-aminopyridine motif is a privileged structure for inhibiting protein kinases, which are critical targets in oncology. The amino group forms key hydrogen bonds with the "hinge" region of the kinase active site. The bromine at C6 can be replaced with various aromatic groups via Suzuki coupling to probe the solvent-exposed region, optimizing for potency and selectivity. The fluorine at C5 can enhance binding and improve pharmacokinetic properties.

Application 2: Fragment-Based Drug Discovery (FBDD) FBDD identifies low-molecular-weight fragments that bind weakly to a biological target.[7] Due to the absence of a natural fluorine background in biological systems, ¹⁹F-NMR is a highly sensitive method for hit identification. This compound is an ideal fragment because a change in the chemical shift of its ¹⁹F signal upon addition of the target protein provides unambiguous evidence of binding.

Application 3: Isotopic Labeling for DMPK Studies In advanced drug development, stable isotope-labeled versions of a drug are required as internal standards for quantitative bioanalysis. Furthermore, strategic deuteration of a drug candidate can improve its metabolic profile. Related aminobromopyridines are used to create deuterated drugs like Deucravacitinib, a TYK2 inhibitor.[10] While this compound is not deuterated, its structure is directly amenable to the synthesis of deuterated analogs for use in crucial DMPK (Drug Metabolism and Pharmacokinetics) studies.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. While a full safety data sheet (SDS) should always be consulted, the following summarizes key hazard information from GHS classifications.[5]

Table 2: GHS Hazard Summary

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Standard Laboratory Protocol:

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a catalog chemical; it is a meticulously designed tool for the modern medicinal chemist. Its combination of a hinge-binding amino group, a synthetically versatile bromine handle, and a property-enhancing fluorine atom makes it an exceptionally valuable starting point for the discovery of novel therapeutics. This guide has aimed to provide not only the essential technical data but also the strategic rationale behind its synthesis and application, empowering researchers to unlock its full potential in their drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1257294-51-1 | HAC29451 [biosynth.com]

- 5. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 89466-17-1|6-Bromo-5-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility of 6-Bromo-5-fluoropyridin-2-amine in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

6-Bromo-5-fluoropyridin-2-amine is a versatile heterocyclic amine, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials is largely dictated by its physicochemical properties, among which solubility stands paramount. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's bioavailability, processability, and formulation feasibility.[3] A thorough understanding of the solubility profile of this compound in various organic solvents is therefore indispensable for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, offer predictive insights into its behavior in a range of common organic solvents, and provide detailed, field-proven experimental protocols for its quantitative determination. This guide is designed to equip researchers with the knowledge and practical tools necessary to effectively work with this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

The molecular structure of this compound (C₅H₄BrFN₂) features several key functional groups that influence its polarity:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which imparts a degree of polarity.

-

Amine Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Fluorine and Bromine Atoms: Halogen substituents that introduce electronegativity and can participate in dipole-dipole interactions.

The presence of the amine group and the electronegative fluorine atom suggests that this compound possesses a notable degree of polarity and is capable of forming hydrogen bonds. However, the overall aromatic character of the pyridine ring and the presence of the larger bromine atom contribute to its nonpolar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Based on these structural features, we can predict the likely solubility of this compound in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The amine group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The polar nature of the solute, driven by the amine and halogen groups, will interact favorably with the strong dipoles of these solvents. The absence of hydrogen bonding from the solvent is less of a hindrance due to the solute's own hydrogen bonding capabilities. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant polarity of the amine group and the C-F bond will lead to poor interactions with nonpolar solvents. The energy required to break the solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent interactions. |

Experimental Determination of Solubility: Methodologies and Protocols

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data.[9] The following section details three robust and widely used methods for quantifying the solubility of this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.[3][10][11][12][13] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. Alternatively, centrifuge the solution and carefully collect the clear supernatant.

-

-

Determination of Solute Mass:

-

Accurately transfer a known volume of the saturated filtrate to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate used

-

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that are soluble at low concentrations or in complex mixtures.[14][15][16][17] This technique involves creating a calibration curve with known concentrations of the analyte and then determining the concentration of the saturated solution by comparing its HPLC response to the calibration curve.

-

HPLC Method Development:

-

Develop a suitable reversed-phase HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer), flow rate, and UV detection wavelength (determined by UV-Vis spectroscopy).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Protocol 1, steps 1 and 2).

-

Dilute an accurately measured volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Caption: Workflow for HPLC-based Solubility Determination.

UV-Vis Spectrophotometry Method

UV-Vis spectroscopy offers a rapid and convenient method for solubility determination, provided the compound has a chromophore that absorbs in the UV-Vis range.[18][19][20][21][22] Similar to the HPLC method, this technique relies on a calibration curve to determine the concentration of a saturated solution.

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution and a series of standard dilutions as described in the HPLC method (Protocol 2, step 2).

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration and verify its linearity (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Protocol 1, steps 1 and 2).

-

Dilute a known volume of the saturated filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Caption: Workflow for UV-Vis based Solubility Determination.

Safety and Handling

This compound, like many halogenated pyridines, should be handled with care.[23][24][25][26] Always consult the Safety Data Sheet (SDS) before use.[23][24][25][26] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its application in research and development. While theoretical predictions based on its molecular structure provide a useful guide, rigorous experimental determination is necessary for obtaining accurate quantitative data. The gravimetric, HPLC, and UV-Vis spectrophotometry methods detailed in this guide offer robust and reliable approaches for this purpose. By understanding the principles of solubility and employing sound experimental techniques, researchers can effectively harness the potential of this important chemical entity.

References

- 1. 1257294-51-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1257294-51-1 | HAC29451 [biosynth.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. fountainmagazine.com [fountainmagazine.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. msesupplies.com [msesupplies.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. asianjpr.com [asianjpr.com]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

- 26. fishersci.ch [fishersci.ch]

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromo-5-fluoropyridin-2-amine Derivatives for Drug Discovery Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the X-ray crystal structure of 6-bromo-5-fluoropyridin-2-amine and its derivatives. For researchers, medicinal chemists, and drug development professionals, a deep understanding of the three-dimensional atomic arrangement of these scaffolds is paramount for structure-based drug design and the optimization of lead compounds. The strategic placement of bromine, fluorine, and amine substituents on the pyridine ring offers a unique combination of steric and electronic properties, making these compounds valuable intermediates in the synthesis of novel therapeutic agents.[1] This document will detail the journey from synthesis and crystallization to final structural elucidation and its application in understanding structure-activity relationships (SAR).

The Strategic Importance of the this compound Scaffold

The pyridine ring is a foundational heterocycle in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] The specific functionalization of the this compound core provides a versatile platform for creating diverse molecular architectures.[1]

-

The Amino Group (C2): Serves as a crucial hydrogen bond donor and a nucleophilic handle for building more complex heterocyclic systems.

-

The Bromine Atom (C6): A key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide variety of aryl and heteroaryl moieties to probe SAR.[1]

-

The Fluorine Atom (C5): Modulates the electronic properties of the ring, influences pKa, and can enhance metabolic stability and binding affinity through favorable intermolecular interactions.

The combination of these features makes this scaffold particularly relevant for the development of kinase inhibitors, where precise interactions with the ATP-binding pocket are essential.[3]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. This begins with the synthesis of the target compound and is followed by a meticulous crystallization process.

General Synthetic Approach

While numerous specific synthetic routes exist depending on the desired derivative, a common strategy involves the regioselective functionalization of a pyridine precursor. For the core scaffold, a plausible route could be extrapolated from established methods for synthesizing substituted aminopyridines.[4][5]

Experimental Protocol: Illustrative Synthesis of a Derivative

This protocol outlines a general approach for the synthesis of a derivative via a Suzuki coupling reaction.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step. For pyridine derivatives, several techniques can be employed.[6][7] The goal is to slowly reach a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation.[7]

Common Crystallization Techniques

| Technique | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. | The simplest method, but may not always yield the best quality crystals.[7] |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the volatile solvent into the compound's solution induces crystallization. | An excellent method for small quantities of material.[7] |

| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix. | The density of the solvents must be considered for proper layering.[7] |

X-ray Diffraction: From Crystal to Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection Workflow

The experimental workflow for X-ray diffraction data collection is a systematic process.

Caption: Workflow for X-ray diffraction data collection.

Step-by-Step Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a loop attached to a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[9]

-

Data Processing: The collected images are processed using specialized software.[11][12] This involves:

Structure Solution and Refinement

Once a processed dataset is obtained, the next step is to determine the arrangement of atoms in the crystal lattice.

The Path to an Atomic Model

This computational process translates the diffraction data into a chemically meaningful structure.

Caption: From diffraction data to the final atomic model.

-

Structure Solution: The initial positions of the atoms are determined using methods like the Patterson function or, more commonly for small molecules, direct methods. Software such as SHELX is frequently used for this purpose.[11]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between the model and the data. The geometry of the molecule (bond lengths, angles) is also checked for chemical reasonableness.

Interpreting the Crystal Structure: From Data to Insight

The final crystal structure provides a wealth of information crucial for drug design.

Key Structural Features

A detailed analysis of the crystal structure of a this compound derivative would focus on:

-

Molecular Geometry: Precise bond lengths and angles confirm the molecular connectivity and conformation. The planarity of the pyridine ring and the orientation of its substituents are of particular interest.

-

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement stabilized by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is key to understanding the solid-state behavior and can provide insights into potential interactions in a protein binding pocket. For instance, the amino group is a potent hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding.

-

Conformational Analysis: For flexible derivatives, the crystal structure reveals the preferred low-energy conformation in the solid state.

Application in Structure-Activity Relationship (SAR) Studies

The crystal structure provides an empirical basis for understanding the SAR of a series of compounds.[2][13] By comparing the structures of active and inactive analogs, researchers can rationalize the effects of different substituents. For example, the introduction of a bulky group via Suzuki coupling at the C6 position might sterically clash with a protein residue, explaining a loss of activity. Conversely, a substituent that forms an additional hydrogen bond, as revealed by the crystal structure, could explain an increase in potency.

Conclusion

The determination of the X-ray crystal structure of this compound derivatives is a powerful tool in the arsenal of the medicinal chemist. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, offering invaluable insights into its chemical properties and biological activity. From guiding the synthetic strategy to rationalizing SAR data, X-ray crystallography transforms molecular design from a process of trial and error into a data-driven science, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. unifr.ch [unifr.ch]

- 8. rigaku.com [rigaku.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]

- 11. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Initial Synthesis and Discovery of 6-Bromo-5-fluoropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and discovery of 6-bromo-5-fluoropyridin-2-amine, a pivotal heterocyclic intermediate in modern drug discovery. The narrative delves into the strategic considerations underpinning its synthetic routes, offering a detailed examination of the reaction mechanisms and experimental protocols. By synthesizing information from key patents and foundational chemical literature, this document serves as an essential resource for researchers, scientists, and professionals in drug development, elucidating the causality behind experimental choices and providing a framework for its practical application.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this core structure dramatically influences the physicochemical and pharmacological properties of the parent molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The compound this compound emerged not as an isolated discovery, but as a result of the growing demand for highly functionalized and precisely substituted intermediates for the synthesis of complex drug candidates. Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom makes it a highly sought-after building block. This guide reconstructs the likely initial synthetic approaches based on established chemical principles and patent literature.

Proposed Initial Synthetic Pathways

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically deduced from established methodologies for the preparation of related fluorinated and brominated pyridines. The most plausible initial routes would have commenced from readily available aminopyridine precursors, strategically introducing the halogen substituents.

A likely precursor for the synthesis is 2-amino-5-fluoropyridine. The synthesis of this intermediate often starts from 2-aminopyridine and involves nitration, protection of the amino group, reduction of the nitro group, diazotization, and a Schiemann reaction for fluorination, followed by deprotection.[1][2] Another key precursor could be 2-amino-6-bromopyridine, the synthesis of which has been explored through various methods, including cyclization and substitution reactions.[3]

The logical pathway to this compound likely involves the bromination of a 5-fluoropyridin-2-amine precursor or the fluorination of a 6-bromopyridin-2-amine precursor. The directing effects of the substituents on the pyridine ring are crucial in determining the regioselectivity of these halogenation steps.

Detailed Synthetic Protocol and Mechanistic Insights

The following protocol represents a plausible and efficient synthesis of this compound, synthesized from the most logical and documented methods for analogous compounds.

Synthesis of the Precursor: 2-Amino-5-fluoropyridine

The synthesis of 2-amino-5-fluoropyridine is a multi-step process that has been well-documented.[1][2]

Experimental Protocol:

-

Nitrification of 2-Aminopyridine: 2-Aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 5-position due to the directing effects of the amino group.

-

Amino Group Protection: The amino group of 2-amino-5-nitropyridine is protected, often by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

-

Reduction of the Nitro Group: The nitro group of the protected intermediate is reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

-

Diazotization and Schiemann Reaction: The newly formed amino group is diazotized with sodium nitrite in the presence of a strong acid (e.g., HBF₄). The resulting diazonium salt is then subjected to thermal decomposition (Schiemann reaction) to introduce the fluorine atom at the 5-position.

-

Deprotection: The protecting group on the 2-amino group is removed, typically by acid or base hydrolysis, to yield 2-amino-5-fluoropyridine.

Regioselective Bromination to Yield this compound

With 2-amino-5-fluoropyridine in hand, the next critical step is the regioselective introduction of a bromine atom at the 6-position.

Experimental Protocol:

-

Reaction Setup: 2-Amino-5-fluoropyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.

-

Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide, is added portion-wise to the solution at a controlled temperature, typically between 20-50°C.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a basic wash (e.g., saturated sodium bicarbonate solution). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: Phenyltrimethylammonium tribromide is often preferred for its mild and selective brominating properties, which helps in avoiding over-bromination and the formation of by-products.[4]

-

Solvent: Chloroform and dichloromethane are excellent solvents for this reaction as they are relatively inert and effectively dissolve the reactants.

-

Temperature Control: Maintaining the reaction temperature is crucial for controlling the rate of reaction and minimizing the formation of impurities.

Alternative Route: Fluorination of 2-Amino-6-bromopyridine

An alternative approach involves the fluorination of 2-amino-6-bromopyridine. This would typically involve a diazotization reaction followed by a Balz-Schiemann reaction, similar to the fluorination step in the synthesis of 2-amino-5-fluoropyridine. A patent (CN102898358A) describes a similar process for related compounds where an aminopyridine is first brominated and then fluorinated.[5]

Characterization and Data

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, with characteristic coupling constants influenced by the fluorine and bromine substituents. A broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with the adjacent proton) in the characteristic region for aromatic fluorine. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₅H₄BrFN₂, with the characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Fluorinated Bromopyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Fluorinated Bromopyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and bromine atoms onto this ring system dramatically alters its physicochemical properties. Fluorine, with its high electronegativity and small size, can modulate pKa, improve metabolic stability, and enhance binding affinity through unique non-covalent interactions.[1][2] Bromine, a versatile heavy halogen, provides a handle for further synthetic transformations (e.g., cross-coupling reactions) and can also contribute to binding interactions. Consequently, novel fluorinated bromopyridines represent a class of molecules with immense potential in drug discovery.

However, synthesizing a novel molecule is only the first step. Unambiguous structural confirmation is paramount to ensure that downstream biological and medicinal chemistry efforts are based on a solid foundation. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of these unique compounds, moving beyond a simple checklist of techniques to explain the causality behind experimental choices.

The following workflow provides a high-level overview of the integrated characterization process.

Caption: Overall workflow for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated bromopyridines, a multi-nuclear approach is not just recommended; it is essential.

¹⁹F NMR: The Primary Spectroscopic Probe

Expertise & Experience: We begin with ¹⁹F NMR because the fluorine nucleus is an exceptionally sensitive and informative probe.[3] Due to the scarcity of endogenous fluorine in biological systems, ¹⁹F NMR offers a background-free window for analysis, making it invaluable in fragment-based drug discovery (FBDD) and for studying ligand-protein interactions.[2][4] Its high gyromagnetic ratio (second only to ¹H) and 100% natural abundance ensure strong signals.[1][3] Most importantly, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a range of several hundred ppm, which provides exquisite resolution and detailed structural information.[3][5]

Key Insights from ¹⁹F NMR:

-

Number of Signals: Indicates the number of chemically non-equivalent fluorine atoms.

-

Chemical Shift (δ): Provides information about the electronic environment and the position of the fluorine on the pyridine ring (α, β, or γ to the nitrogen).[6]

-

Coupling Constants (J): Through-bond scalar couplings to nearby ¹H and ¹³C nuclei (and other ¹⁹F nuclei, if present) are critical for establishing connectivity.

Caption: Key NMR spin-spin coupling relationships.

¹H and ¹³C NMR: Building the Carbon-Hydrogen Framework

While ¹⁹F NMR is our specialized tool, ¹H and ¹³C NMR provide the fundamental skeletal structure.

-

¹H NMR: Reveals the number, environment, and connectivity of protons. The key here is to analyze the splitting patterns caused by both homo-nuclear (H-H) and hetero-nuclear (H-F) couplings. A proton near a fluorine atom will appear as a doublet or a more complex multiplet, and the magnitude of the J-HF coupling constant is diagnostic of their spatial relationship.

-

¹³C NMR: Defines the carbon backbone. The presence of a C-F bond is confirmed by a large one-bond coupling constant (¹J-CF), typically in the range of 200-300 Hz.[6] The C-Br bond, in contrast, often leads to a lower intensity signal due to quadrupolar relaxation effects of the bromine nucleus.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthiness: This protocol ensures reproducibility and high-quality data suitable for unambiguous characterization.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified novel compound.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[6] Ensure the compound is fully dissolved.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz or higher spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the required nuclei (¹H, ¹⁹F, ¹³C). Modern probes are often dual-tune (e.g., ¹H/¹⁹F) or triple-resonance.

-

-

Acquisition Parameters:

-

¹⁹F NMR:

-

Experiment: Standard 1D ¹⁹F experiment, often with ¹H decoupling to simplify spectra.[7]

-

Reference: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard like benzotrifluoride (δ ≈ -63.7 ppm).[6]

-

Spectral Width: Set a wide spectral width (e.g., -200 to +50 ppm) to ensure all signals are captured.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation.

-

-

¹H NMR:

-

Experiment: Standard 1D proton experiment.

-

Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

-

-

¹³C NMR:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Reference: Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

-

-

2D NMR (if required for complex structures):

-

Acquire a ¹H-¹³C HSQC to correlate directly bonded protons and carbons.

-

Acquire a ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations, which is crucial for piecing together the molecular fragments.

-

Consider a ¹H-¹⁹F HOESY or ¹⁹F-¹³C HMBC for through-space or long-range correlations involving fluorine.[8]

-

-

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | Typical Range for Fluorinated Bromopyridines |

| Chemical Shift (δ) | 6.5 - 9.0 ppm | 100 - 170 ppm | -180 to -60 ppm | Dependent on substituent position relative to N, F, and Br. |

| Coupling (¹J) | N/A | ¹J-CF: 230-270 Hz | N/A | Confirms direct C-F bond. |

| Coupling (²J) | ²J-HF: 15-30 Hz | ²J-CF: 15-40 Hz | ²J-FF: 10-25 Hz | Provides connectivity information. |

| Coupling (³J) | ³J-HH: 5-9 Hz; ³J-HF: 2-10 Hz | ³J-CF: 2-10 Hz | ³J-FF: 0-15 Hz | Establishes ortho, meta, para relationships. |

Mass Spectrometry (MS): Confirming the Molecular Formula

Expertise & Experience: While NMR defines the atomic connectivity, high-resolution mass spectrometry (HRMS) provides the exact molecular formula, serving as a critical validation checkpoint. For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

Key Insights from MS:

-

Molecular Ion Peak (M⁺): HRMS (e.g., ESI-TOF or Orbitrap) provides a mass measurement with sub-ppm accuracy, allowing for the unambiguous determination of the elemental composition.

-

Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[9][10] The presence of this characteristic doublet is definitive proof of a single bromine atom in the molecule.[11]

-

Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural clues. Cleavage of the C-Br bond is a common fragmentation pathway. The resulting fragments can help locate the positions of the substituents on the pyridine ring.

Caption: Key fragmentation and isotopic patterns in MS.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an LC system.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for most pyridine derivatives.

-

Analysis: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight.

-

Data Processing:

-

Identify the molecular ion cluster.

-

Verify the 1:1 intensity ratio for the M⁺ and M+2 peaks.

-

Use the instrument's software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical formula. The mass error should be less than 5 ppm.

-

Vibrational & Electronic Spectroscopy: The Finishing Touches

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid, complementary information that confirms the presence of key functional groups and the overall electronic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is excellent for identifying characteristic bonds and functional groups. For a fluorinated bromopyridine, we look for specific vibrational modes.

-

C=C and C=N Stretching: Vibrations within the aromatic pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[12]

-

C-F Stretching: A strong, characteristic absorption band usually found in the 1300-1000 cm⁻¹ region.

-

C-Br Stretching: A weaker absorption found at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

-

C-H Stretching & Bending: Aromatic C-H stretching occurs just above 3000 cm⁻¹, while out-of-plane C-H bending modes in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the ring.

| Bond Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1300 - 1000 | Strong |

| Aromatic C-H Bending | 900 - 700 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Weak |

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[13] The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents (F, Br) and the solvent polarity, providing a fingerprint of the conjugated system. While not a primary tool for structure elucidation, it is valuable for confirming the electronic nature of the chromophore and for quantitative analysis.[14][15]

Conclusion: The Power of Integrated Analysis

The unambiguous characterization of a novel fluorinated bromopyridine is not achieved by a single technique but by the logical synthesis of data from multiple spectroscopic methods. The process is a self-validating system: HRMS provides the exact molecular formula. NMR then arranges these atoms, defining the precise connectivity through chemical shifts and coupling constants, with ¹⁹F NMR acting as a highly sensitive reporter. Finally, FTIR and UV-Vis confirm the presence of the expected functional groups and electronic system. This integrated approach provides the authoritative grounding necessary to advance a promising new molecule with confidence in the fields of research and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. biophysics.org [biophysics.org]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cet-science.com [cet-science.com]

A Technical Guide to Quantum Chemical Calculations for 6-bromo-5-fluoropyridin-2-amine: A Medicinal Chemistry Perspective

Abstract

Substituted pyridines are foundational scaffolds in modern drug discovery.[1][2][3][4] The specific compound, 6-bromo-5-fluoropyridin-2-amine, presents a unique electronic profile due to the interplay of its electron-donating amino group and electron-withdrawing halogen substituents. Understanding this profile at a sub-molecular level is critical for predicting its behavior in biological systems and for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this compound. We will detail the theoretical underpinnings, present a validated computational protocol, and interpret the resulting data through the lens of a drug development professional.

Introduction: The "Why" Behind the Calculation

In medicinal chemistry, the success of a drug candidate is intimately linked to its molecular properties. Factors such as metabolic stability, bioavailability, and target binding affinity can be significantly influenced by the subtle placement of functional groups.[2] The title compound, this compound, is a versatile building block in pharmaceutical synthesis.[3][5][6] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modification, such as in Suzuki cross-coupling reactions.[2][7]

However, the combined electronic effects of the amino, fluoro, and bromo substituents on the pyridine ring are not intuitively obvious. This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation for the molecule, we can generate a detailed, three-dimensional picture of its electron distribution and predict its reactivity. This in silico approach allows researchers to:

-

Predict Molecular Geometry: Determine the most stable 3D conformation, including bond lengths and angles.

-

Analyze Molecular Orbitals: Understand the molecule's reactivity and electronic transitions.[8]

-

Map Electrostatic Potential: Identify electron-rich and electron-poor regions, which are key to understanding non-covalent interactions with biological targets like proteins.[8][9]

-

Simulate Spectroscopic Properties: Predict vibrational frequencies (IR/Raman spectra) to aid in experimental characterization.

This guide will focus on Density Functional Theory (DFT), a robust and widely used computational method that balances accuracy with computational cost, making it ideal for molecules of pharmaceutical interest.[7][10]

Theoretical Framework: Choosing the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, these choices are critical.

-

Density Functional Theory (DFT): Unlike more traditional wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This is computationally more efficient, allowing for the study of larger molecules.

-

The B3LYP Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a popular choice that combines the accuracy of Hartree-Fock theory with DFT, providing reliable results for a wide range of organic molecules.[9][11]

-

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible, split-valence set that is well-suited for describing the electronic structure of molecules containing heteroatoms and for accurately modeling non-covalent interactions. The ++ indicates the inclusion of diffuse functions on heavy atoms and hydrogen, which are important for describing anions and weak interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds.

This combination of B3LYP/6-311++G(d,p) represents a self-validating system, as it has been extensively benchmarked and shown to provide excellent agreement with experimental data for similar molecular systems.[9]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a standard computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input & Geometry Optimization The first step is to build the initial 3D structure of the molecule. This can be done using any molecular modeling software. The resulting coordinates (e.g., in a .mol or .xyz file) are then used as the input for the calculation. The primary goal is to find the lowest energy conformation of the molecule.

-

Causality: The initial, hand-drawn structure is not necessarily the most stable arrangement of the atoms. Geometry optimization is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule. This process is repeated until a stationary point on the potential energy surface is found.

Step 2: Vibrational Frequency Analysis Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure.

-

Self-Validation: This is a critical self-validating step. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum, and the optimization must be redone. The results of this calculation also allow for the simulation of the molecule's infrared (IR) and Raman spectra.[8]

Step 3: Calculation of Molecular Properties With a validated, optimized geometry, we can now calculate the key electronic properties that provide insight into the molecule's behavior. This is typically done as a single-point energy calculation on the optimized structure. The key properties of interest are:

- Frontier Molecular Orbitals (HOMO-LUMO)

- Molecular Electrostatic Potential (MEP)

- Natural Bond Orbital (NBO) Analysis

Step 4: Analysis and Interpretation This is the most crucial part of the process, where the raw computational data is translated into meaningful chemical and biological insights.

Computational Workflow Diagram

References

- 1. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Bromo-5-fluoropyridin-2-amine

Introduction: Strategic Value of 6-Bromo-5-fluoropyridin-2-amine in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them high-value targets. The 2-aminopyridine motif is a well-established "hinge-binding" fragment, adept at forming critical hydrogen bonds within the ATP-binding site of many kinases. The strategic functionalization of this core scaffold is paramount in achieving desired potency, selectivity, and pharmacokinetic properties.

This compound emerges as a preeminent starting material in this context. Its utility is rooted in a deliberate arrangement of functional groups, each serving a distinct and synergistic purpose in drug design:

-

The 2-Amino Group: This primary amine serves as the foundational hinge-binding element, anchoring the inhibitor to the kinase's backbone.

-

The 6-Bromo Substituent: The bromine atom is a versatile synthetic handle, primarily enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and modular introduction of a wide array of aryl, heteroaryl, and alkyl groups to explore the solvent-exposed regions of the ATP-binding pocket, thereby optimizing potency and selectivity.

-

The 5-Fluoro Substituent: The presence of fluorine at the 5-position is a strategic choice that profoundly influences the molecule's properties. As a highly electronegative atom, it can modulate the pKa of the 2-amino group, affecting its hydrogen-bonding capability. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with the protein backbone and can block potential sites of metabolic attack, thereby enhancing metabolic stability and bioavailability.

This guide provides a comprehensive overview of the synthetic methodologies for leveraging this compound in the construction of kinase inhibitors, supported by detailed protocols and an exploration of the underlying scientific rationale.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position of the pyridine ring is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for elaborating this position. The choice of reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—depends on the desired C-C or C-N bond formation.

Core synthetic transformations of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl boronic acids with aryl halides. This protocol is based on established procedures for similar bromopyridine substrates and should be optimized for specific coupling partners.[1][2]

Objective: To synthesize 6-aryl-5-fluoropyridin-2-amine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.

-

Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

-

Solvent System: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial for linking the pyridine core to other aromatic systems. This protocol is adapted from general procedures for the amination of bromopyridines.[3][4][5]

Objective: To synthesize N-aryl-6-(5-fluoropyridin-2-yl)amine derivatives.

Materials:

-

This compound

-

Aryl amine (1.2 equivalents)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.

-

Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Causality Behind Choices:

-

Catalyst/Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for C-N coupling reactions. The bulky, electron-rich Xantphos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Cs₂CO₃ is a strong, non-nucleophilic base that is soluble in toluene and effectively deprotonates the amine nucleophile.

-

Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are crucial to prevent catalyst deactivation.

Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the method of choice for introducing alkynyl moieties. This protocol is based on a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a closely related substrate.[6][7][8]

Objective: To synthesize 6-alkynyl-5-fluoropyridin-2-amine derivatives.

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

-